molecular formula C18H24N4O3S B12630661 4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide CAS No. 920272-51-1

4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide

Cat. No.: B12630661
CAS No.: 920272-51-1
M. Wt: 376.5 g/mol
InChI Key: VCCLZDHRHQBAKI-UHFFFAOYSA-N
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Description

4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is a complex organic compound with a unique structure that includes an amino group, a sulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the amino and sulfonyl groups, and the attachment of the pyridine ring. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the sulfonyl group may produce thiol derivatives.

Scientific Research Applications

4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-3-yl)benzamide: Similar structure but with a pyridine ring at a different position.

    4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-2-yl)benzamide: Another positional isomer with the pyridine ring at the 2-position.

Uniqueness

4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

920272-51-1

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

4-[1-amino-2-(butylsulfonylamino)ethyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C18H24N4O3S/c1-2-3-12-26(24,25)21-13-17(19)14-4-6-15(7-5-14)18(23)22-16-8-10-20-11-9-16/h4-11,17,21H,2-3,12-13,19H2,1H3,(H,20,22,23)

InChI Key

VCCLZDHRHQBAKI-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N

Origin of Product

United States

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